molecular formula C9H14N2O2 B7363746 N-[4-(2-methylpropyl)-1,3-oxazol-2-yl]acetamide

N-[4-(2-methylpropyl)-1,3-oxazol-2-yl]acetamide

Cat. No.: B7363746
M. Wt: 182.22 g/mol
InChI Key: RNJJAVYOUYLMLI-UHFFFAOYSA-N
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Description

N-[4-(2-methylpropyl)-1,3-oxazol-2-yl]acetamide is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom The compound also features an acetamide group attached to the oxazole ring

Properties

IUPAC Name

N-[4-(2-methylpropyl)-1,3-oxazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(2)4-8-5-13-9(11-8)10-7(3)12/h5-6H,4H2,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJJAVYOUYLMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=COC(=N1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methylpropyl)-1,3-oxazol-2-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-amino-2-methylpropanol with acetic anhydride to form the corresponding oxazoline intermediate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize automated systems to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methylpropyl)-1,3-oxazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

N-[4-(2-methylpropyl)-1,3-oxazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(2-methylpropyl)-1,3-oxazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)acetamide: Similar in structure but lacks the oxazole ring.

    N-(4-bromophenyl)thiazol-2-yl)acetamide: Contains a thiazole ring instead of an oxazole ring.

    N-(2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl)acetamide: A positional isomer with different substitution patterns on the oxazole ring.

Uniqueness

N-[4-(2-methylpropyl)-1,3-oxazol-2-yl]acetamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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